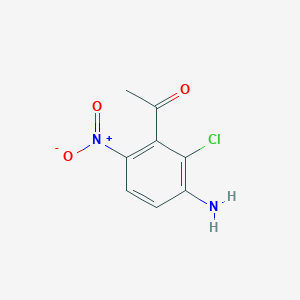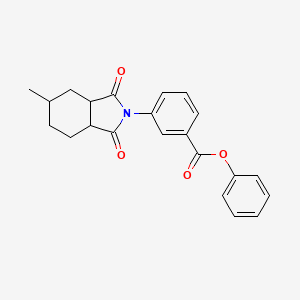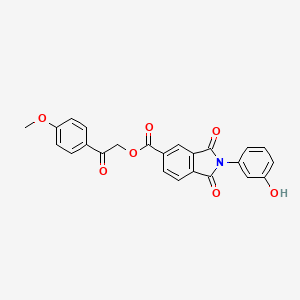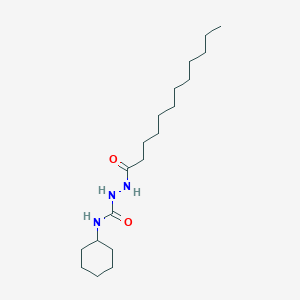![molecular formula C29H29N7O2S2 B12465208 N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B12465208.png)
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is a complex organic compound that features a combination of morpholine, triazine, naphthalene, and benzothiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of morpholine groups. Subsequent steps involve the attachment of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine and benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
科学研究应用
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine has several scientific research applications:
作用机制
The mechanism of action of N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes . These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with biological macromolecules .
相似化合物的比较
Similar Compounds
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine: This compound shares the triazine and morpholine moieties but differs in the presence of a quinoline group instead of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups.
Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine: These compounds have a tetrazole group instead of the naphthalen-1-ylmethylsulfanyl and benzothiazol-6-amine groups.
Uniqueness
N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1,3-benzothiazol-6-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
属性
分子式 |
C29H29N7O2S2 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-(naphthalen-1-ylmethylsulfanyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C29H29N7O2S2/c1-2-7-23-20(4-1)5-3-6-21(23)19-39-29-31-24-9-8-22(18-25(24)40-29)30-26-32-27(35-10-14-37-15-11-35)34-28(33-26)36-12-16-38-17-13-36/h1-9,18H,10-17,19H2,(H,30,32,33,34) |
InChI 键 |
JNDCDNXYHNVEFP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=CC6=CC=CC=C65)N7CCOCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
![1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)
![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)



![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12465224.png)
![4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12465230.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)

![3-[(2,4-Dimethylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12465241.png)
